molecular formula C11H22 B13993279 5-Ethylidenenonane CAS No. 37549-88-5

5-Ethylidenenonane

Cat. No.: B13993279
CAS No.: 37549-88-5
M. Wt: 154.29 g/mol
InChI Key: AFYIJOZFEPOHLO-UHFFFAOYSA-N
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Description

5-Ethylidenenonane is an organic compound with the molecular formula C11H22. It is a hydrocarbon that features an ethylidene group attached to a nonane chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethylidenenonane typically involves the reaction of nonane with ethylidene derivatives under controlled conditions. One common method is the catalytic hydrogenation of 5-ethylidene-2-norbornene, which can be achieved using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethylidenenonane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into simpler hydrocarbons.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt).

    Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products

    Oxidation: Depending on the conditions, products can include 5-ethylidenenonan-1-ol, 5-ethylidenenonanal, or 5-ethylidenenonanoic acid.

    Reduction: Products include simpler alkanes such as ethylideneoctane.

    Substitution: Halogenated derivatives like 5-chloroethylidenenonane or 5-bromoethylidenenonane.

Scientific Research Applications

5-Ethylidenenonane has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Ethylidenenonane exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, for example, the ethylidene group undergoes addition reactions facilitated by the metal catalyst, leading to the formation of saturated hydrocarbons. The molecular targets and pathways involved vary based on the specific chemical or biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Ethylidene-2-norbornene: A structurally related compound with a bicyclic framework.

    Ethylidenecyclohexane: Another compound featuring an ethylidene group attached to a cyclohexane ring.

Uniqueness

5-Ethylidenenonane is unique due to its linear nonane chain with an ethylidene group, which imparts distinct reactivity and properties compared to its cyclic or bicyclic counterparts. This uniqueness makes it valuable for specific synthetic and industrial applications .

Properties

CAS No.

37549-88-5

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

5-ethylidenenonane

InChI

InChI=1S/C11H22/c1-4-7-9-11(6-3)10-8-5-2/h6H,4-5,7-10H2,1-3H3

InChI Key

AFYIJOZFEPOHLO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC)CCCC

Origin of Product

United States

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